Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate
Description
Properties
Molecular Formula |
C9H11NO2S2 |
|---|---|
Molecular Weight |
229.3 g/mol |
IUPAC Name |
ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate |
InChI |
InChI=1S/C9H11NO2S2/c1-2-12-8(11)6-5-3-4-13-9(5)14-7(6)10/h2-4,10H2,1H3 |
InChI Key |
SBGAXQJFDRWKDK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCS2)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclization with Amines
-
- Thiophene derivative (e.g., thiophene-2-carboxylic acid)
- Primary amine (e.g., ethylamine)
- Base (e.g., potassium hydroxide)
-
- Dissolve the thiophene derivative in an appropriate solvent (e.g., ethanol).
- Add the primary amine and base to the solution.
- Heat the mixture under reflux for several hours.
- Allow the mixture to cool, then precipitate and filter the product.
- Purify by recrystallization from ethanol.
-
- Yields can vary but are often reported between 60-80%.
Synthesis via Mannich Reaction
-
- Thiophene derivative
- Formaldehyde
- Primary amine
- Acid catalyst (e.g., hydrochloric acid)
-
- Mix the thiophene derivative with formaldehyde and primary amine in a solvent (e.g., methanol).
- Add an acid catalyst to promote reaction.
- Stir at room temperature for several hours.
- Isolate the product by filtration and wash with cold solvent.
-
- Yields typically range from 50-75%.
Comparative Analysis of Methods
The following table summarizes key aspects of each preparation method:
| Method | Reagents Used | Reaction Conditions | Yield (%) |
|---|---|---|---|
| Cyclization with Amines | Thiophene derivative, primary amine | Reflux in ethanol | 60-80 |
| Mannich Reaction | Thiophene derivative, formaldehyde, primary amine | Room temperature with acid catalyst | 50-75 |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the amino or carboxylate positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
1. Medicinal Chemistry:
Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate is being investigated for its potential biological activities:
- Antimicrobial Activity: Compounds with similar structures have shown promising antimicrobial properties. Studies indicate that derivatives of this compound may exhibit activity against various pathogens .
- Anticancer Properties: Research is ongoing to explore its efficacy as an anticancer agent. Some studies have demonstrated that thiophene derivatives can inhibit cancer cell proliferation .
- Enzyme Inhibition: The compound may act as a kinase inhibitor, modulating signal transduction pathways involved in cell growth and proliferation .
2. Organic Synthesis:
This compound serves as a building block for synthesizing more complex thiophene derivatives. It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution to introduce functional groups at specific positions .
Comparative Analysis with Related Compounds
The following table compares this compound with other related compounds:
| Compound Name | Structure | Key Activity | Unique Features |
|---|---|---|---|
| 5-Amino-3-methylthiophene-2,4-dicarboxamide | Structure | Antiviral | Contains two carboxamide groups |
| 3-Aminothiophene Derivatives | Structure | Antimicrobial | Varies in substitution patterns |
| Ethyl 5-amino-4-thiazolecarboxylate | Structure | Anticancer | Incorporates a thiazole ring |
This table highlights the diversity within the thiophene family and the unique position of this compound due to its specific functional groups and structural features.
Case Studies and Research Findings
Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological properties. For instance:
- Anticancer Studies: A study demonstrated that specific derivatives exhibited significant anticancer activity against colon carcinoma cells (HCT-116) .
- Pharmacological Testing: Compounds derived from this structure were tested for antioxidant properties and showed promising results in inhibiting tumor growth .
These findings underscore the potential of this compound in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as a kinase inhibitor, modulating signal transduction pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocyclic Systems
- Thieno[2,3-b]pyridine Derivatives: Compounds like ethyl 3-amino-6-(5-bromobenzofuran-2-yl)thieno[2,3-b]pyridine-2-carboxylate (6d, ) replace the dihydrothiophene ring with a pyridine ring. This modification increases aromaticity and electron-deficient character, influencing reactivity in cyclization reactions (e.g., forming pyrimidinones) .
- Thieno[2,3-c]isothiazole Derivatives: Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate (6b, ) incorporates an isothiazole ring, introducing a sulfur-nitrogen bond. This enhances thermal stability (m.p. 117–119°C) but may reduce solubility compared to the dihydrothiophene core .
Functional Group Variations
- Carboxamide vs. Ester Groups :
VU0010010 (30, ) and VU0152099 (31, ) feature carboxamide groups instead of esters. Carboxamides generally improve water solubility and hydrogen-bonding capacity, critical for receptor binding in drug design . - Cyan and Dihydro Modifications: Ethyl 3,6-diamino-4-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate () includes a cyano group and additional amino substituents, which may enhance electronic effects and steric hindrance, altering reactivity in nucleophilic substitutions .
Physicochemical Properties
| Compound Name | Core Structure | Key Substituents | Molecular Formula (Example) | Melting Point (°C) | Notable Properties |
|---|---|---|---|---|---|
| Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate | Dihydrothienothiophene | Ethyl ester, amino | ~C₁₁H₁₃NO₂S₂ | Not reported | Flexible core, moderate lipophilicity |
| Ethyl 2-amino-4-phenylthieno[2,3-c]isothiazole-5-carboxylate (6b) | Thienoisothiazole | Phenyl, amino, ester | C₁₄H₁₄N₂O₂S₂ | 117–119 | High thermal stability |
| VU0152099 (31) | Dihydrothieno[2,3-b]pyridine | Benzodioxole, carboxamide | C₁₈H₁₉N₃O₃S | Not reported | Enhanced solubility, bioactivity |
| Ethyl 3,6-diamino-4-(4-butoxyphenyl)-5-cyanothieno[2,3-b]pyridine-2-carboxylate | Thienopyridine | Butoxyphenyl, cyano, diamino | C₂₁H₂₂N₄O₃S | Not reported | High steric/electronic modulation |
Pharmacological Potential
While direct bioactivity data for the target compound is absent, structurally related molecules (e.g., VU-series compounds in ) demonstrate roles as kinase inhibitors or receptor modulators. The ethyl ester group may serve as a prodrug moiety, hydrolyzing in vivo to a carboxylic acid for enhanced target interaction .
Biological Activity
Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate is a heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the synthesis, biological evaluation, and mechanisms of action of this compound, supported by data tables and relevant studies.
- Molecular Formula : C9H11NO2S2
- Molecular Weight : 229.3 g/mol
- IUPAC Name : this compound
- Canonical SMILES : CCOC(=O)C1=C(SC2=C1CCS2)N
Synthesis
The synthesis of this compound typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester under basic conditions. This method allows for the formation of the thiophene ring system, which is crucial for its biological activity .
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. In vitro evaluations have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 1.1 |
| L1210 | 2.8 |
| CEM | 2.3 |
These values indicate that the compound is particularly effective against cervical carcinoma (HeLa) cells and leukemia (L1210 and CEM) cells .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of tubulin polymerization. This action leads to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells. Molecular docking studies suggest that the compound binds to the colchicine site on tubulin, disrupting microtubule dynamics .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for its antimicrobial effects. Preliminary studies indicate that it may possess activity against various bacterial strains; however, detailed quantitative assessments are still required to establish its efficacy .
Case Studies
One notable study investigated the structure-activity relationship (SAR) of thiophene derivatives related to this compound. The results demonstrated that modifications at specific positions on the thiophene ring could enhance biological activity. For instance, substituents that increase electron density on the ring were found to improve anticancer potency .
Q & A
Q. What are the standard synthetic routes for Ethyl 5-amino-2,3-dihydrothieno[2,3-b]thiophene-4-carboxylate?
The compound is typically synthesized via the Gewald reaction, which involves condensation of ethyl acetoacetate, elemental sulfur, and a primary amine under reflux conditions. For example, ethyl 2-amino-4-methyl-5-phenyl-thiophene-3-carboxylate was prepared using ethyl cyanoacetate, aniline derivatives, and sulfur in ethanol with triethylamine as a catalyst . Key steps include:
- Refluxing reagents in ethanol or 1,4-dioxane for 3–5 hours.
- Neutralization with acidified ice/water mixtures to precipitate products.
- Purification via crystallization (e.g., ethanol or 1,4-dioxane).
Q. Which characterization techniques are essential for verifying the structure of this compound?
Comprehensive characterization requires:
- NMR spectroscopy (1H, 13C, DEPT, 2D) to confirm regioselectivity and substituent positions .
- Mass spectrometry (HRMS) for molecular ion verification (e.g., [M+] at m/z 475.0936) .
- Elemental analysis to validate purity (e.g., C: 73.34%, H: 3.80%, S: 13.47%) .
- IR spectroscopy to identify functional groups like amino and carboxylate .
Q. What safety protocols should be followed when handling this compound?
Based on safety data sheets (SDS) for analogous thiophene derivatives:
Q. How is the cytotoxic activity of this compound initially screened?
Cytotoxicity is evaluated using in vitro assays against cancer cell lines (e.g., CCRF-CEM leukemia cells). Protocols include:
- Incubating cells with compound dilutions (e.g., 1–10 µM) for 48–72 hours.
- Measuring viability via MTT or similar assays.
- Reporting IC50 values (e.g., 2.580 µM against CCRF-CEM cells for related derivatives) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized for this compound?
Optimization strategies include:
- Catalyst screening : Triethylamine or piperidine enhances reaction efficiency .
- Solvent selection : Polar aprotic solvents (e.g., 1,4-dioxane) improve solubility and regioselectivity .
- Temperature control : Reflux at 80–100°C minimizes side reactions.
- Chromatographic purification : Column chromatography resolves regioisomers common in thiophene syntheses .
Q. How should researchers address contradictions in structural data (e.g., NMR vs. X-ray crystallography)?
Discrepancies arise from dynamic effects (e.g., tautomerism in solution). To resolve:
Q. What approaches are used to establish structure-activity relationships (SAR) for cytotoxicity?
SAR studies involve:
- Substituent variation : Introducing electron-withdrawing groups (e.g., nitro) or bulky moieties (e.g., cyclopropyl) to modulate activity .
- Docking simulations : Modeling interactions with target proteins (e.g., kinases or DNA topoisomerases).
- Resistance profiling : Testing against multidrug-resistant lines (e.g., CEM/ADR5000) to identify scaffold specificity .
Q. How can variability in cytotoxicity data across studies be systematically addressed?
Key variables to standardize:
Q. What computational methods support the design of derivatives with enhanced activity?
Advanced strategies include:
- Molecular dynamics (MD) simulations : Predict binding stability with target receptors.
- QSAR modeling : Correlate substituent properties (e.g., logP, polar surface area) with IC50 values.
- ADMET prediction : Use tools like SwissADME to optimize bioavailability and toxicity profiles .
Q. What challenges arise in scaling up synthesis for in vivo studies, and how are they mitigated?
Scaling issues include poor solubility and low yields. Solutions involve:
- Microwave-assisted synthesis : Reduces reaction time and improves reproducibility.
- Nanoformulation : Encapsulate the compound in liposomes or PEGylated carriers to enhance bioavailability.
- Toxicology screening : Conduct acute toxicity assays in rodent models before advancing to PD/PK studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
